molecular formula C8H4BrClN2 B568960 3-Bromo-5-chloro-1,6-naphthyridine CAS No. 1211588-58-7

3-Bromo-5-chloro-1,6-naphthyridine

Cat. No. B568960
CAS RN: 1211588-58-7
M. Wt: 243.488
InChI Key: JVIVRUOCTAGPAE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . It is a solid substance and is typically stored in a refrigerator .


Synthesis Analysis

The synthesis of 1,5-naphthyridines, which includes 3-Bromo-5-chloro-1,6-naphthyridine, involves various strategies. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-1,6-naphthyridine consists of a fused system of two pyridine rings. The InChI code for this compound is 1S/C8H4BrClN2/c9-5-3-6-7 (12-4-5)1-2-11-8 (6)10/h1-4H .


Chemical Reactions Analysis

The reactions of 3-Bromo-5-chloro-1,6-naphthyridine involve not only the formation of 3,4-didehydro-1,6-naphthyridine but also simple addition-elimination (AE) .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-1,6-naphthyridine is a solid substance with a molecular weight of 243.49 . It is typically stored in a refrigerator .

Scientific Research Applications

Biological Activity of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including structures related to 3-Bromo-5-chloro-1,6-naphthyridine, have been the focus of research due to their wide range of biological activities. These compounds have demonstrated potential in therapeutic and medicinal research, showcasing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these derivatives have shown promise in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The synthetic derivatives of this family also exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. Their broad spectrum of activities establishes them as potent scaffolds in drug discovery and development (Madaan et al., 2015).

Additionally, 1,8-naphthyridine derivatives have been identified as having inhibitory activities against a variety of targets, including anti-HIV, αvβ3 antagonism (anti-osteoporotic), platelet aggregation, EGFR inhibition, protein kinase inhibition, and ionotropic properties. These activities further underline the chemical scaffold's versatility and potential in pharmaceutical chemistry and drug discovery (Gurjar & Pal, 2018).

Safety and Hazards

The safety information for 3-Bromo-5-chloro-1,6-naphthyridine indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P261, P280, P304, P305, P338, P340, P351 .

properties

IUPAC Name

3-bromo-5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIVRUOCTAGPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296965
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-1,6-naphthyridine

CAS RN

1211588-58-7
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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